Ethyl 3-hydroxy-4,5-dimethoxybenzoate
Description
Ethyl 3-hydroxy-4,5-dimethoxybenzoate is a benzoic acid derivative characterized by a hydroxy group at the 3-position and methoxy groups at the 4- and 5-positions of the aromatic ring, esterified with an ethyl group. Gallicin, isolated from Myricaria germanica and Pinus sylvestris, exhibits antibacterial and antioxidant activities, suggesting that the ethyl analog may share similar bioactivity profiles .
Properties
CAS No. |
773136-04-2 |
|---|---|
Molecular Formula |
C11H14O5 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
ethyl 3-hydroxy-4,5-dimethoxybenzoate |
InChI |
InChI=1S/C11H14O5/c1-4-16-11(13)7-5-8(12)10(15-3)9(6-7)14-2/h5-6,12H,4H2,1-3H3 |
InChI Key |
UOMPDUKIHOJQSN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=C(C(=C1)OC)OC)O |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)OC)OC)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Physicochemical Properties
- Lipophilicity : Ethyl esters generally exhibit higher logP values than methyl esters due to the larger alkyl chain. For example, ethyl 3,5-dimethoxybenzoate (logP ~2.5) is more lipophilic than its methyl counterpart (logP ~1.8) . This compound is expected to follow this trend compared to gallicin.
- Solubility : The hydroxy group in this compound may improve aqueous solubility relative to fully alkoxy-substituted analogs like 3,4,5-triethoxybenzoic acid .
Table 2: Bioactivity Comparison
- Antibacterial Mechanism : Gallicin’s activity is attributed to its hydroxy-methoxy substitution pattern, which disrupts bacterial cell membranes . The ethyl analog may enhance membrane penetration due to increased lipophilicity.
- Antioxidant Capacity : The 3-hydroxy group in gallicin enables radical scavenging, a feature retained in the ethyl ester but absent in fully alkoxylated compounds like 3,4,5-triethoxybenzoic acid .
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